[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
Description
The compound [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate is a highly functionalized cyclopentaannulen derivative. Its structure features:
- A cyclopenta[12]annulen core with stereochemical complexity (R/S configurations at multiple positions).
- Four acetyloxy groups at positions 2, 4, 11, and 12.
- A benzoyloxy group at position 1 and a pyridine-3-carboxylate ester at position 7.
- Additional substituents: methylidene (C=CH₂) at position 12, hydroxyl groups at 3a and 10, and methyl groups at positions 2, 5, and 6.
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17-/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDSECXZWCLMS-MIKLLFJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopentaannulen-9-yl] pyridine-3-carboxylate is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a cyclopentannulene framework with multiple functional groups including acetoxy and benzoyloxy moieties. Its stereochemistry is characterized by numerous chiral centers which may influence its biological interactions.
Anticancer Properties
Research has indicated that similar compounds within the same class exhibit anticancer properties. For instance:
- Mechanism of Action : Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways and modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.
- Case Study : A study on derivatives of this compound demonstrated significant cytotoxicity against prostate cancer cell lines (PC3 and LNCaP) with IC50 values in the low micromolar range. The specific mechanism involved the inhibition of cell proliferation and induction of programmed cell death (apoptosis) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Activity Spectrum : It has shown promising activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Study : A recent investigation revealed that derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory properties have been explored:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This is likely mediated through the NF-kB signaling pathway.
- Case Study : In vitro studies demonstrated that treatment with this compound reduced inflammation markers in macrophage cell lines exposed to lipopolysaccharide (LPS) .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Approximately 70% |
| Metabolism | Hepatic (CYP450 enzymes) |
| Elimination Half-life | 6 hours |
These parameters suggest that the compound may have favorable absorption characteristics with a moderate elimination half-life conducive for therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural Comparison with Cyclopentaannulen Derivatives
Key Observations :
Key Observations :
Functional Group Impact on Physicochemical Properties
Table 3: Substituent Effects on Solubility and Reactivity
Key Observations :
- The pyridine-3-carboxylate group could improve binding to hydrophobic pockets in proteins, similar to cyano-substituted thiazolo-pyrimidines in .
- High acetylation may necessitate prodrug strategies to enhance bioavailability, as seen in glycosylated analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
